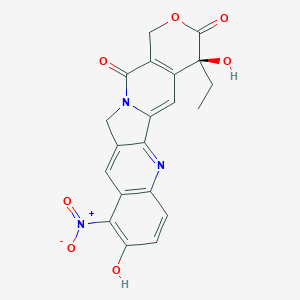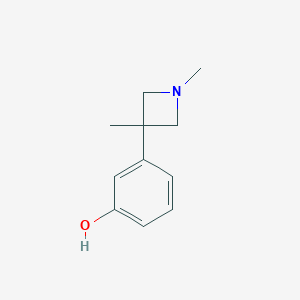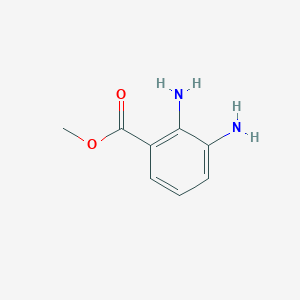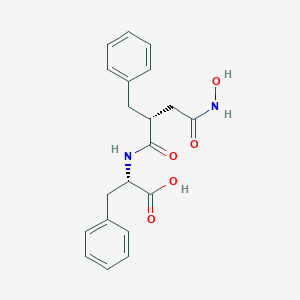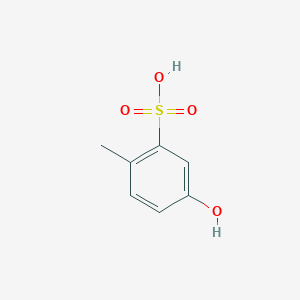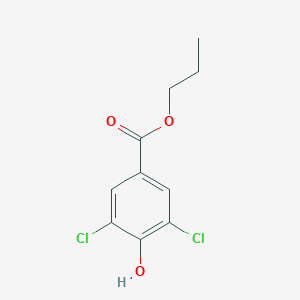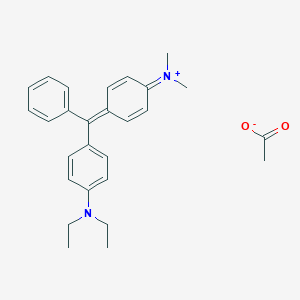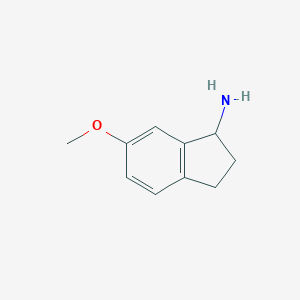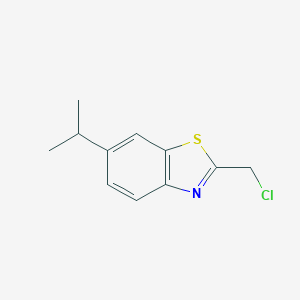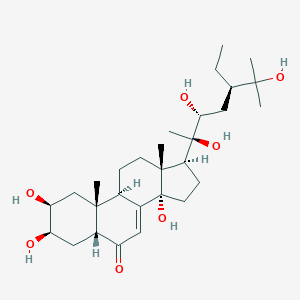
Makisterone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Makisterone C is a natural compound that belongs to the group of ecdysteroids. It is found in a variety of plants and insects and has been extensively studied for its potential applications in scientific research. Makisterone C has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Applications De Recherche Scientifique
1. Makisterone C as a Molting Hormone in Insects
Makisterone A, a closely related compound to Makisterone C, has been extensively studied as a molting hormone in various insects. It's a 28-carbon ecdysteroid crucial for the molting process in insects such as the milkweed bug and honey bee. Makisterone C, due to its structural similarity, may share similar biological roles in insects (Kaplanis et al., 1975); (Kelly et al., 1984); (Feldlaufer & Svoboda, 1986).
2. Utilization of Dietary Sterols by Insects
Makisterone C, like Makisterone A, may be involved in the utilization of dietary sterols in insects, particularly in species that cannot convert certain sterols to cholesterol. This aspect is crucial in understanding insect metabolism and development (Feldlaufer et al., 1985); (Royer et al., 1993).
3. Biochemical Analysis and Immunoassays
Makisterone C has been used as an internal standard in biochemical analyses and immunoassays, demonstrating its utility in scientific research for studying ecdysteroids (Lafont et al., 1982); (Royer et al., 1995).
4. Isolation from Natural Sources
Recent research has identified Makisterone C-20,22-acetonide in leaves of Rhaponticum uniflorum, demonstrating its natural occurrence and potential for extraction and analysis (Olennikov, 2018).
5. Impact on Development and Detoxification in Insects
Studies have explored the effect of phytoecdysteroids like Makisterone A on the development and detoxification enzymes of certain insects, suggesting a similar potential impact of Makisterone C in pest control and understanding insect physiology (Ajaha et al., 2021).
6. Role in Insect Reproduction
Research indicates that exogenous ecdysteroids like Makisterone A can influence egg hatch in insects, implying that Makisterone C could have similar effects on insect reproduction (Dorn & Buhlmann, 1982).
Propriétés
Numéro CAS |
19974-41-5 |
|---|---|
Nom du produit |
Makisterone C |
Formule moléculaire |
C29H48O7 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
Clé InChI |
CIQDSODCPIIBBH-RUVATRSJSA-N |
SMILES isomérique |
CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O |
SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
SMILES canonique |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




